

A Comparative Guide to 4-Bromothiobenzamide and Its Analogs for Researchers

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Compound of Interest

Compound Name: 4-Bromothiobenzamide

Cat. No.: B1270958

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This guide provides a comparative analysis of **4-Bromothiobenzamide** and its alternatives, including 4-Chlorothiobenzamide, 4-Fluorothiobenzamide, and the unsubstituted Thiobenzamide. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection of these compounds for various research applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Bromothiobenzamide** and its selected alternatives. This data is essential for understanding the compounds' general characteristics and for applications in chemical synthesis and biological assays.

Property	4-Bromothiobenzamide	4-Chlorothiobenzamide	4-Fluorothiobenzamide	Thiobenzamide
Molecular Formula	C ₇ H ₆ BrNS	C ₇ H ₆ ClNS	C ₇ H ₆ FNS	C ₇ H ₇ NS
Molecular Weight	216.10 g/mol	171.65 g/mol [1]	155.19 g/mol [2]	137.20 g/mol
Melting Point (°C)	139-143	127-129[1]	145-151[3]	113-117
Appearance	Yellowish crystalline powder	Yellow crystals[4]	Yellow crystals or powder[3]	Yellowish-green crystalline powder
CAS Number	26197-93-3	2521-24-6[1]	22179-72-2[2]	2227-79-4

Crystal Structure

The crystal structure of a compound is fundamental to understanding its solid-state properties, including packing, stability, and intermolecular interactions. Below is a comparison of the crystallographic data for **4-Bromothiobenzamide** and its halogenated analogs.

Parameter	4-Bromothiobenzamide[4]	4-Chlorothiobenzamide[1]	4-Fluorothiobenzamide[5]
Crystal System	Monoclinic	-	Triclinic
Space Group	P2 ₁ /c	-	P-1
a (Å)	19.6325	-	4.0185
b (Å)	10.6101	-	10.950
c (Å)	7.8859	-	16.068
α (°)	90	-	94.801
β (°)	100.078	-	94.631
γ (°)	90	-	90.063
Volume (Å ³)	1617.31	-	-
Z	8	-	4

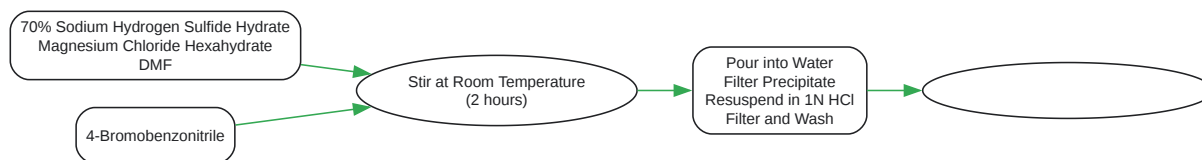
Experimental Protocols: Synthesis

The synthesis of thioamides can be achieved through various methods. Below are representative experimental protocols for **4-Bromothiobenzamide** and its alternatives. It is important to note that these protocols are from different sources and may require optimization for specific laboratory conditions.

Synthesis of 4-Bromothiobenzamide

A reported method for the synthesis of **4-Bromothiobenzamide** involves the reaction of 4-bromobenzonitrile with a sulfur source.[4]

Experimental Workflow:



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Synthesis of **4-Bromothiobenzamide**.

Procedure:

- A slurry of 70% sodium hydrogen sulfide hydrate (21.98 mmol) and magnesium chloride hexahydrate (10.99 mmol) is prepared in DMF (40 mL).[4]
- 4-Bromobenzonitrile (11.0 mmol) is added to the slurry, and the mixture is stirred at room temperature for 2 hours.[4]
- The resulting mixture is poured into water (100 mL), and the precipitated solid is collected by filtration.[4]
- The product is resuspended in 1 N HCl (50 ml), stirred for another 30 minutes, filtered, and washed with excess water.[4]
- Recrystallization from chloroform affords the crystals of 4-bromobenzothioamide.[4]

Synthesis of 4-Chlorothiobenzamide

A method for the synthesis of 4-Chlorothiobenzamide involves the reaction of 4-chlorobenzonitrile with thioacetamide in the presence of hydrogen chloride.[4]

Experimental Workflow:



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Synthesis of 4-Chlorothiobenzamide.

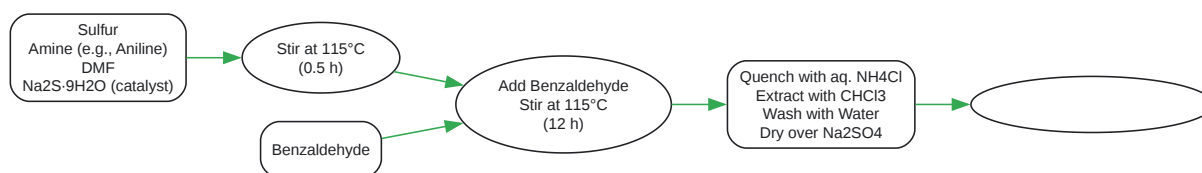
Procedure:

- A mixture of 4-chlorobenzonitrile (55.03 g), thioacetamide (75.13 g), and 600 ml of dimethylformamide is saturated with dry hydrogen chloride gas while being chilled in an ice bath.[4]
- The mixture is then slowly distilled on an oil bath at 100° C.[4]
- Once the liquid has been removed, aqueous sodium bicarbonate is added.[4]
- The solid is collected and recrystallized from toluene to give 4-chlorothiobenzamide as yellow crystals.[4]

General Synthesis of Thiobenzamides via Willgerodt–Kindler Reaction

A modified Willgerodt–Kindler reaction can be used for the synthesis of thiobenzamides, including the unsubstituted Thiobenzamide. This method involves the reaction of an aldehyde with an amine and elemental sulfur, catalyzed by a base.[6]

Experimental Workflow:



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General Synthesis of Thiobenzamides.

Procedure (for Thiobenzanilide as an example):

- $\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O}$ (216 mg, 15 mol%) is added to a mixture of sulfur (160 mg, 5 mmol) and aniline (0.55 mL, 6 mmol) in DMF (4 mL).^[6]
- The suspension is stirred at 115 °C for 0.5 h under a nitrogen atmosphere.^[6]
- After cooling to room temperature, benzaldehyde (0.41 mL, 4 mmol) is added, and the mixture is stirred at 115 °C for 12 h under nitrogen.^[6]
- After cooling, the reaction is quenched with saturated aqueous NH_4Cl solution (50 mL) and extracted with CHCl_3 (50 mL).^[6]
- The organic fraction is washed with H_2O (2 x 50 mL) and dried with anhydrous Na_2SO_4 .^[6]

Biological Activity and Performance Comparison

A direct comparative study of the biological performance of **4-Bromothiobenzamide** and its chloro, fluoro, and unsubstituted analogs under identical experimental conditions was not identified in the peer-reviewed literature. However, the following points can be made based on existing research on thioamides and related compounds.

- **General Biological Activity of Thioamides:** Thioamides are a class of compounds known for a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. The specific activity is often dependent on the nature and position of substituents on the aromatic ring.
- **Urease Inhibition:** While no direct IC_{50} values were found for the target thiobenzamides against urease, related compounds have shown significant activity. For instance, 4-bromophenyl boronic acid is a known urease inhibitor.^[7] Thiourea and its derivatives are also a well-established class of urease inhibitors, with IC_{50} values often in the micromolar range.^[8] The inhibitory potential of the thiobenzamides in this guide against urease would require experimental evaluation.
- **Antimicrobial Activity:** The antimicrobial activity of substituted benzamides and thioamides has been investigated, with Minimum Inhibitory Concentration (MIC) values varying based on the substituent and the microbial strain. For example, some N-benzoyl-N'-(substituted-phenyl)-thioureas have shown broad-spectrum antimicrobial activity with MIC values as low

as 32 µg/mL.[9] A systematic evaluation of the 4-halo-thiobenzamides against a panel of microbes would be necessary for a direct comparison.

Due to the lack of direct comparative data, researchers are encouraged to perform their own side-by-side experiments to determine the relative performance of these compounds for their specific application.

Signaling Pathways

No specific signaling pathways have been identified in the reviewed literature for **4-Bromothiobenzamide** or its direct analogs. These compounds are more commonly utilized as synthetic intermediates or are screened for broad biological activities rather than for targeting specific cellular signaling cascades. Further research would be required to elucidate any potential interactions with specific signaling pathways.

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